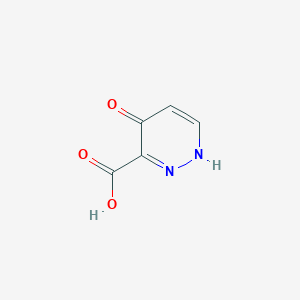
1-tert-butylcyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butylcyclopropan-1-ol (1-TBCP) is a cyclic ether compound belonging to the class of tertiary alcohols. It is a colorless liquid with a boiling point of 73 °C and a melting point of -50 °C. It is a widely used reagent in organic synthesis and is a key intermediate in the production of several pharmaceuticals and specialty chemicals. 1-TBCP has been studied extensively in the past few decades due to its interesting chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butylcyclopropan-1-ol is not well understood. It is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It is also believed to act as a catalyst, promoting the exchange of protons between molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
1-tert-butylcyclopropan-1-ol has not been studied extensively for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not expected to cause any adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-tert-butylcyclopropan-1-ol is an inexpensive and widely available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, it is highly flammable and should be handled with care. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on 1-tert-butylcyclopropan-1-ol should focus on its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted on its potential applications in organic synthesis and other areas. Finally, further research should be conducted on its safety and toxicity, as well as its potential for use in drug development.
Métodos De Síntesis
1-tert-butylcyclopropan-1-ol is synthesized by the reaction of 1-chloro-2-methylpropane with sodium ethoxide in ethanol. The reaction is carried out at room temperature with a yield of about 80%. This method is simple and inexpensive, making it a popular choice for the synthesis of 1-tert-butylcyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-tert-butylcyclopropan-1-ol has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been used in the synthesis of several pharmaceuticals, specialty chemicals, and other compounds. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, 1-tert-butylcyclopropan-1-ol has been used as a model compound in studies of the mechanism of organic reactions, and has been used to study the properties of organic molecules.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-tert-butylcyclopropan-1-ol can be achieved through a Grignard reaction followed by an acid-catalyzed ring opening reaction.", "Starting Materials": [ "1-bromo-2-methylpropane", "cyclopropane", "magnesium", "diethyl ether", "water", "sulfuric acid", "sodium hydroxide", "sodium chloride", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "magnesium turnings", "tert-butyl alcohol" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a mixture of 1-bromo-2-methylpropane and diethyl ether under reflux", "Cool the mixture and add cyclopropane dropwise", "Stir the mixture for 2 hours", "Step 2: Quenching of Grignard reagent", "Add water to the reaction mixture", "Extract the organic layer with sodium chloride solution", "Dry the organic layer with anhydrous sodium sulfate", "Step 3: Acid-catalyzed ring opening reaction", "Add sulfuric acid to the dried organic layer", "Heat the mixture under reflux for 2 hours", "Neutralize the mixture with sodium hydroxide solution", "Extract the organic layer with sodium chloride solution", "Dry the organic layer with magnesium sulfate", "Filter the mixture and evaporate the solvent", "Purify the product by distillation or recrystallization" ] } | |
Número CAS |
38858-79-6 |
Nombre del producto |
1-tert-butylcyclopropan-1-ol |
Fórmula molecular |
C7H14O |
Peso molecular |
114.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



